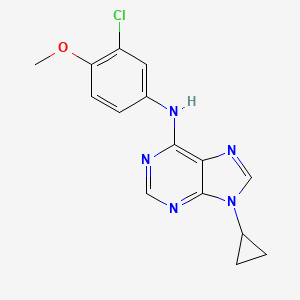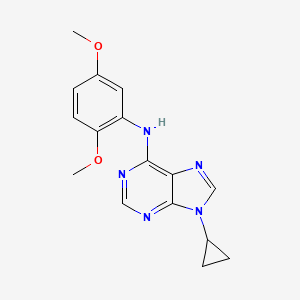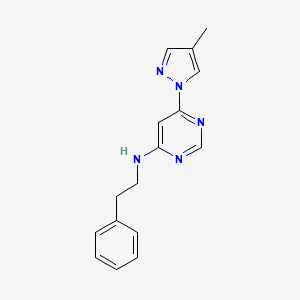
N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (FMPP) is an organic compound that has been studied for its potential applications in a variety of scientific fields. FMPP is a heterocyclic compound that is composed of a nitrogen atom, four carbon atoms, one fluorine atom, and one hydrogen atom. This compound is of interest due to its unique structure and broad range of potential applications.
Scientific Research Applications
N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied for its potential applications in a variety of scientific fields. This compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of several cancer cell lines. Furthermore, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals and reduce oxidative stress. Finally, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of several viruses.
Mechanism of Action
N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to act through a variety of mechanisms. For example, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to bind to and inhibit the activity of several enzymes involved in the production of pro-inflammatory cytokines. Additionally, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to induce apoptosis in cancer cells, leading to their death. N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has also been shown to scavenge free radicals and reduce oxidative stress, thus providing antioxidant effects. Finally, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to inhibit the replication of several viruses by targeting their viral proteins.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. For example, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to induce apoptosis in cancer cells, leading to their death. N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has also been shown to scavenge free radicals and reduce oxidative stress, thus providing antioxidant effects. Finally, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been shown to inhibit the replication of several viruses by targeting their viral proteins.
Advantages and Limitations for Lab Experiments
N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has a variety of advantages and limitations for lab experiments. One advantage of using N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine in lab experiments is that it is relatively easy to synthesize, as it can be synthesized through a three-step synthesis process. Additionally, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been studied for its potential applications in a variety of scientific fields, making it a useful compound for a variety of experiments.
A limitation of N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is that it is not as widely studied as other compounds, making it difficult to find reliable data on its effects. Additionally, N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a relatively new compound, and as such, there is still much to be learned about its effects.
Future Directions
The potential applications of N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine are vast and varied. Some future directions for N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine research include the study of its effects on other types of cancer cells, its potential use as an antiviral agent for other viruses, and its potential use as an antioxidant for treating other diseases. Additionally, further research into the mechanism of action of N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine would be beneficial, as this could lead to the development of more effective treatments. Finally, further studies into the safety and toxicity of N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine would be beneficial, as this could lead to the development of more effective treatments.
Synthesis Methods
N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can be synthesized through a variety of methods. One method involves the use of a three-step synthesis process. First, 4-fluoroaniline is reacted with 4-methyl-1H-pyrazol-1-yl bromide in the presence of an appropriate base in a solvent. This reaction yields N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine. Secondly, the reaction mixture is heated for several hours at a temperature of 80-90°C. Finally, the reaction mixture is cooled to room temperature, and the desired compound is isolated.
properties
IUPAC Name |
N-(4-fluorophenyl)-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c1-10-7-18-20(8-10)14-6-13(16-9-17-14)19-12-4-2-11(15)3-5-12/h2-9H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFQXVHDVCGIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)

![8-{thieno[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443473.png)
![2-cyclopropyl-4-ethyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443476.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)


![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)
![N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443529.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443541.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443562.png)